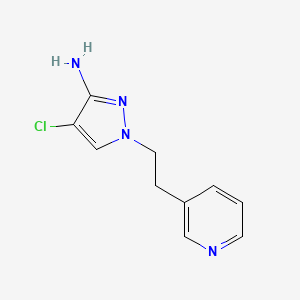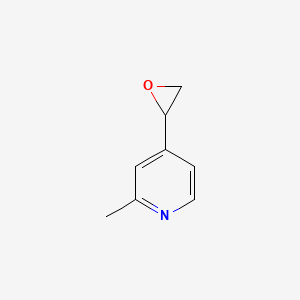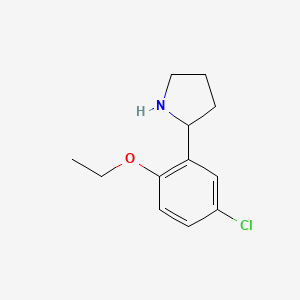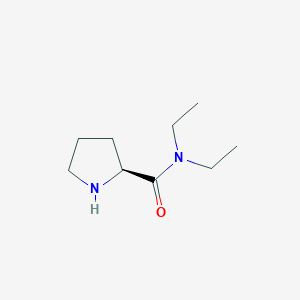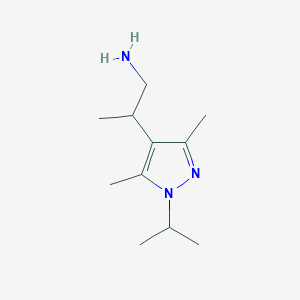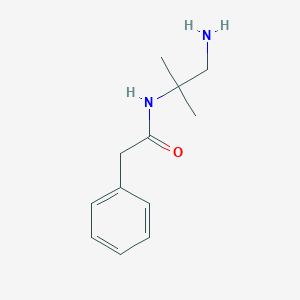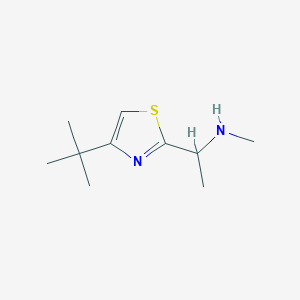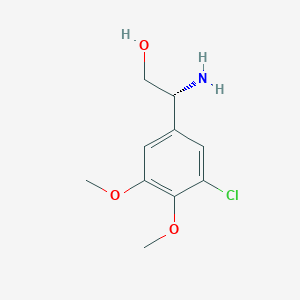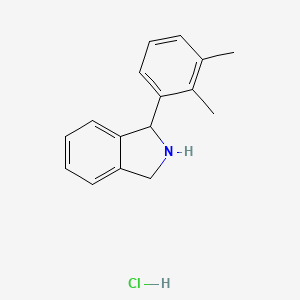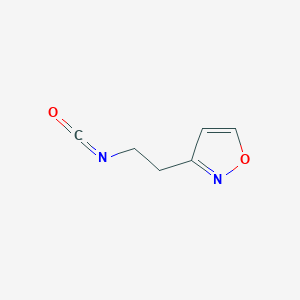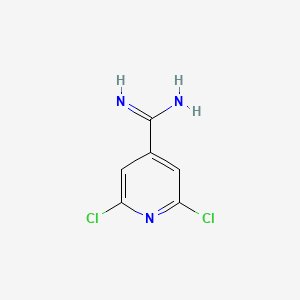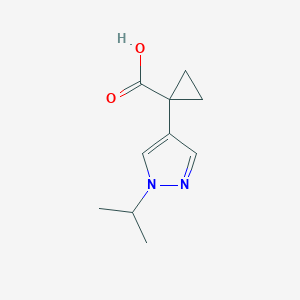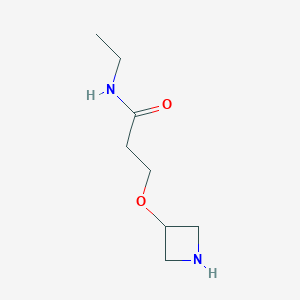
3-(azetidin-3-yloxy)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yloxy)-N-ethylpropanamide is a synthetic organic compound characterized by the presence of an azetidine ring, an ether linkage, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yloxy)-N-ethylpropanamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia or primary amines under basic conditions.
Ether Formation: The azetidine ring is then reacted with an appropriate alkylating agent, such as ethyl bromoacetate, to form the ether linkage.
Amidation: The final step involves the reaction of the intermediate with ethylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yloxy)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ether linkage, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-(Azetidin-3-yloxy)-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features, which may interact with biological targets in novel ways.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yloxy)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yloxy)-2-methylpropanamide: Similar structure but with a methyl group instead of an ethyl group.
Azetidin-3-ol hydrochloride: Contains a hydroxyl group instead of an ether linkage.
3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid: Contains an oxazole ring and a carboxylic acid group.
Uniqueness
3-(Azetidin-3-yloxy)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential for modification make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)-N-ethylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-2-10-8(11)3-4-12-7-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI Key |
FDEZSZLUUGFFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)
